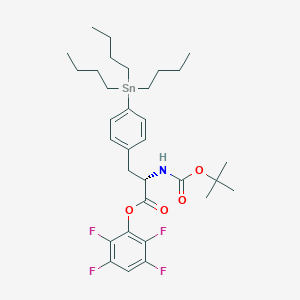

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester (abbreviated as Boc-Phe-SnBu3) is a chemical compound used in scientific research. It is a derivative of phenylalanine, an amino acid that is essential for protein synthesis in the human body. Boc-Phe-SnBu3 is used in various research applications, including peptide synthesis, drug discovery, and biochemistry.

Mecanismo De Acción

Boc-Phe-SnBu3 does not have a direct mechanism of action, as it is not a drug. However, it is used as a building block in peptide synthesis, which involves the creation of peptides that can have various mechanisms of action. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and they can also act as inhibitors of protein-protein interactions.

Efectos Bioquímicos Y Fisiológicos

Boc-Phe-SnBu3 does not have any direct biochemical or physiological effects, as it is not a drug. However, peptides synthesized using Boc-Phe-SnBu3 can have various biochemical and physiological effects, depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, growth factors, and antimicrobial agents, among other roles.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Boc-Phe-SnBu3 has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be used in automated peptide synthesis. However, Boc-Phe-SnBu3 has some limitations, such as its high cost compared to other amino acid derivatives. It also requires additional steps for deprotection and purification during peptide synthesis.

Direcciones Futuras

There are several future directions for the use of Boc-Phe-SnBu3 in scientific research. One direction is the development of new peptide-based drugs that target specific proteins involved in diseases such as cancer and Alzheimer's disease. Another direction is the use of Boc-Phe-SnBu3 in the synthesis of peptides with novel structures and functions. This could lead to the discovery of new biomolecules with therapeutic potential. Additionally, Boc-Phe-SnBu3 could be used in the development of new methods for peptide synthesis that are more efficient and cost-effective.

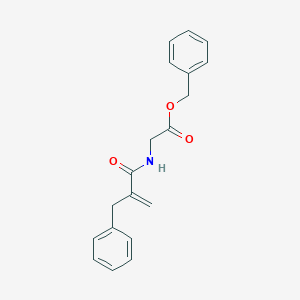

Métodos De Síntesis

Boc-Phe-SnBu3 is synthesized using a multi-step process. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc group protects the amino group from unwanted reactions during subsequent steps. The second step involves the introduction of a tri-n-butylstannyl (SnBu3) group to the phenylalanine side chain. The SnBu3 group is used as a protecting group for the side chain during peptide synthesis. The final step involves the coupling of the Boc-protected phenylalanine with tetrafluorophenyl ester to form Boc-Phe-SnBu3.

Aplicaciones Científicas De Investigación

Boc-Phe-SnBu3 is primarily used in peptide synthesis, a process that involves the creation of peptides by linking amino acids together. Peptides are important molecules in biological systems, and they play a crucial role in various physiological processes. Boc-Phe-SnBu3 is used as a building block in peptide synthesis, and it is particularly useful for the synthesis of peptides with a C-terminal phenylalanine residue. Boc-Phe-SnBu3 is also used in drug discovery, where it is used to create peptide-based drugs that target specific proteins.

Propiedades

Número CAS |

151842-31-8 |

|---|---|

Nombre del producto |

tert-Butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl ester |

Fórmula molecular |

C32H45F4NO4Sn |

Peso molecular |

702.4 g/mol |

Nombre IUPAC |

(2,3,5,6-tetrafluorophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-tributylstannylphenyl)propanoate |

InChI |

InChI=1S/C20H18F4NO4.3C4H9.Sn/c1-20(2,3)29-19(27)25-14(9-11-7-5-4-6-8-11)18(26)28-17-15(23)12(21)10-13(22)16(17)24;3*1-3-4-2;/h5-8,10,14H,9H2,1-3H3,(H,25,27);3*1,3-4H2,2H3;/t14-;;;;/m0..../s1 |

Clave InChI |

VVOWZDSOYJBSMQ-XCYGSCDUSA-N |

SMILES isomérico |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

SMILES canónico |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)OC(C)(C)C |

Sinónimos |

Boc-BSPATP tert-butyloxycarbonyl-4-(tri-n-butylstannyl)-phenylalanine tetrafluorophenyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)